REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:14][CH2:15][O:16][CH3:17].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C.[Cl-].[Na+].O>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH2:14][CH2:15][O:16][CH3:17])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4,5.6,8.9.10|
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Name
|
|
Quantity
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5.04 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)OC)C=CC(=C1)O
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Name
|
|
Quantity
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3.1 mL
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Type
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reactant
|
Smiles
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BrCCOC
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Name
|
|
Quantity
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4.55 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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brine
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Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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57.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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and the ethyl acetate solution was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated to a residue (6.17 g), which
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Type
|
WASH
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Details
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eluting with a gradient of 0-30% ethyl acetate in hexane over 30 min (at 100 mL/min)
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
to afford the ether (2.72 g)
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1)OCCOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |